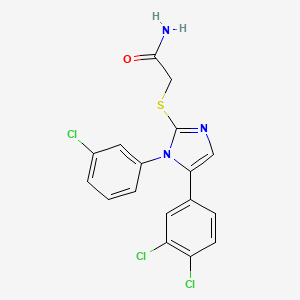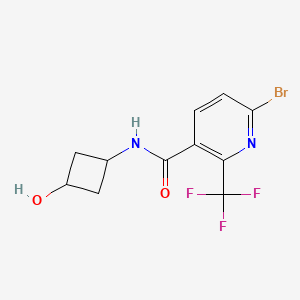
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and drug discovery. This compound is also known as BCTC and has been found to have a variety of interesting properties that make it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the transmission of pain signals. By blocking the activity of TRPV1, 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide can reduce pain and inflammation.
Biochemical And Physiological Effects
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to reduce the activation of microglia and astrocytes, which are involved in the inflammatory response. In addition, it has been found to reduce the activity of TRPV1, which is involved in the transmission of pain signals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide in lab experiments is its potent analgesic and anti-inflammatory properties. It is also relatively easy to synthesize and has a high degree of purity. However, one of the main limitations of using this compound is that its mechanism of action is not fully understood. In addition, further research is needed to determine its long-term safety and efficacy.
Future Directions
There are several future directions for research on 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide. One potential direction is to investigate its potential as a treatment for neuropathic pain. Another potential direction is to investigate its potential as a treatment for other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine its long-term safety and efficacy.
Synthesis Methods
The synthesis of 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide involves a multistep process that requires the use of several reagents and solvents. The first step involves the reaction of 2-chloro-3-cyanopyridine with cyclobutanone to form 2-cyclobutyl-3-cyanopyridine. The second step involves the bromination of 2-cyclobutyl-3-cyanopyridine to form 6-bromo-2-cyclobutyl-3-cyanopyridine. The final step involves the reaction of 6-bromo-2-cyclobutyl-3-cyanopyridine with trifluoromethylamine and hydroxylamine to form 6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide.
Scientific Research Applications
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it has been found to have potent analgesic and anti-inflammatory properties. It has also been found to be a promising candidate for the treatment of neuropathic pain.
properties
IUPAC Name |
6-bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3N2O2/c12-8-2-1-7(9(17-8)11(13,14)15)10(19)16-5-3-6(18)4-5/h1-2,5-6,18H,3-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMOOKQWKYDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)NC(=O)C2=C(N=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-N-(3-hydroxycyclobutyl)-2-(trifluoromethyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

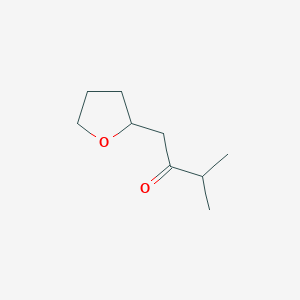
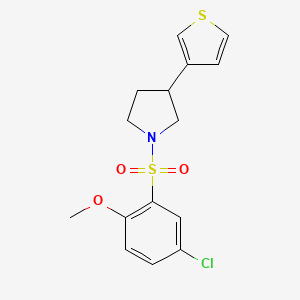
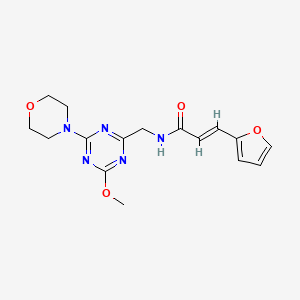
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)
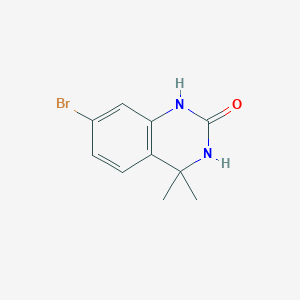
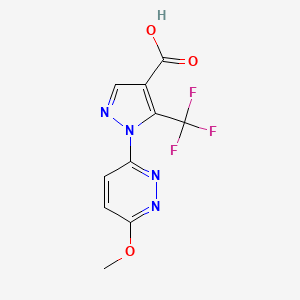
![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2683096.png)
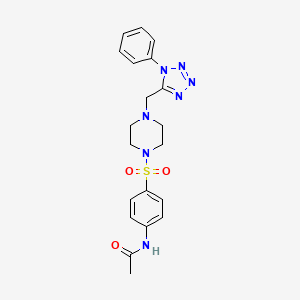
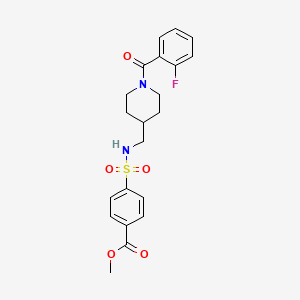
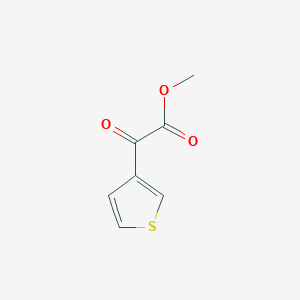
![N-[4-[2-(Hydroxymethyl)-2-(2-methylpropyl)pyrrolidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2683101.png)
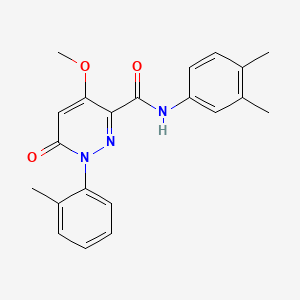
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2683106.png)
